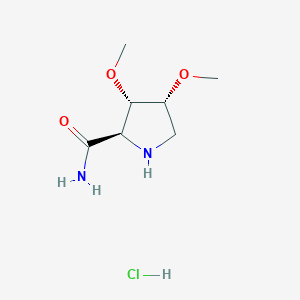
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is a derivative of pyrrolidine, featuring methoxy groups at the 3 and 4 positions and a carboxamide group at the 2 position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine as the starting material.
Methoxylation: The pyrrolidine ring is subjected to methoxylation to introduce methoxy groups at the 3 and 4 positions. This can be achieved using reagents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group at the 2 position is introduced through a reaction with ammonium chloride and a suitable coupling agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the carboxamide with hydrochloric acid .
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the methoxy or carboxamide groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride .
Substitution: Reagents like halogenating agents (e.g., bromine ) or nucleophiles (e.g., alkyl halides ).
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines.
科学研究应用
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in various diseases, such as neurological disorders and inflammation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to inflammation or neurotransmission.
相似化合物的比较
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: is compared with other similar compounds:
Similar Compounds: Other pyrrolidine derivatives, such as pyrrolidone and piperidine derivatives.
Uniqueness: The presence of methoxy groups at specific positions and the carboxamide group distinguishes it from other pyrrolidine derivatives, potentially leading to unique biological and chemical properties.
属性
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-11-4-3-9-5(7(8)10)6(4)12-2;/h4-6,9H,3H2,1-2H3,(H2,8,10);1H/t4-,5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMDRPBZSJNHQ-RWOHWRPJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC(C1OC)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
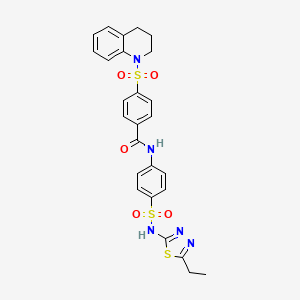
![2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2935213.png)
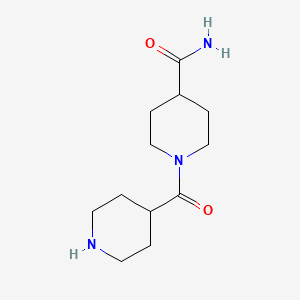
![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

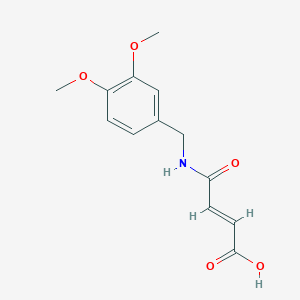
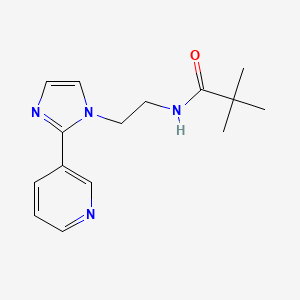
![N-[(4-methylphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2935224.png)

![3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2935227.png)
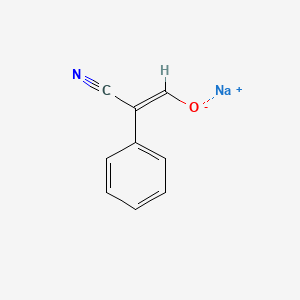
![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/new.no-structure.jpg)


